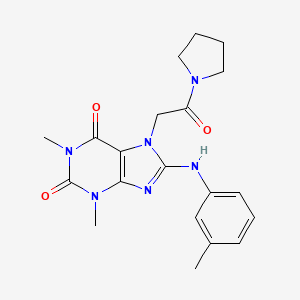![molecular formula C17H21N3O3S B2810645 4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide CAS No. 328015-33-4](/img/structure/B2810645.png)
4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and pH. It also includes studying the compound’s stability under various conditions .Scientific Research Applications
Environmental Surveillance and Human Exposure
Research on related sulfonamides and pyridine derivatives often focuses on environmental surveillance and the assessment of human exposure to various contaminants. For example, a study by Shoeib et al. (2005) investigated perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air, highlighting the occurrence of these compounds in domestic and external environments. This type of study underscores the importance of monitoring environmental pollutants and their potential impact on human health Shoeib et al., 2005.
Pharmacology and Pharmacokinetics
Another research domain relevant to chemical compounds includes pharmacology and pharmacokinetics, where the focus is on the behavior of drugs within the body. For instance, Garner et al. (2015) characterized the preclinical pharmacodynamics and pharmacokinetics of CERC-301, an N-methyl-D-aspartate (NMDA) receptor antagonist, suggesting a framework for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the body Garner et al., 2015.
Toxicology and Safety Assessment
Toxicology studies are crucial for assessing the safety of chemical compounds. An example is the work by Osterloh et al. (1983), which reported on a fatal overdose involving 2,4-dichlorophenoxyacetic acid (2,4-D), 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP), and chlorpyrifos, providing insights into the toxicological profiles and safety considerations for related compounds Osterloh et al., 1983.
Environmental Health Research
Studies also examine the impact of chemical exposure on health, such as the investigation by Zhang et al. (2022) into the relationship between heterocyclic aromatic amines (HAAs) and the occurrence of kidney stones. This research highlights how exposure to certain chemicals can influence health outcomes, which is relevant for understanding the effects of various compounds on human well-being Zhang et al., 2022.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-14-5-7-16(8-6-14)24(22,23)20(2)13-3-4-17(21)19-15-9-11-18-12-10-15/h5-12H,3-4,13H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGMIDHTEYIKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2810562.png)

amine](/img/structure/B2810566.png)
![N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2810568.png)






![8-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2810577.png)

![N-(2-chloro-4-methylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2810580.png)
![Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2810583.png)
